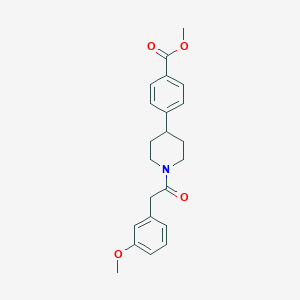

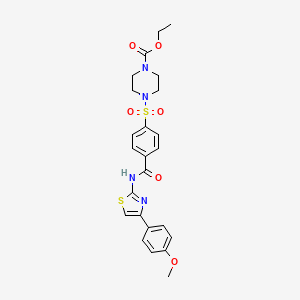

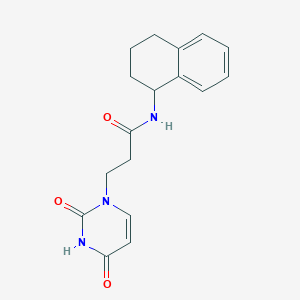

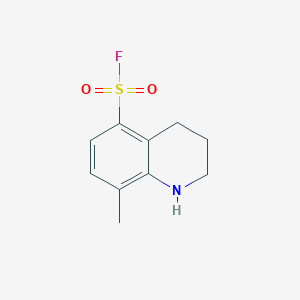

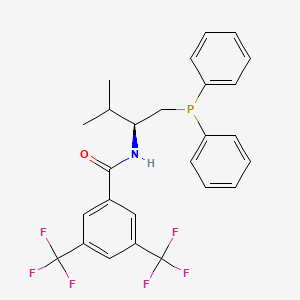

![molecular formula C22H24N4O7S2 B2547417 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-62-8](/img/structure/B2547417.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

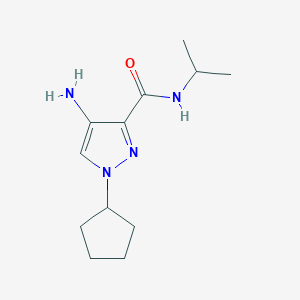

“4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C17H24N4O7S . It belongs to the class of sulfonamides .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a thiazole ring, and a nitrophenyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 428.462, and a monoisotopic mass of 428.13657 .Applications De Recherche Scientifique

Transparent Aromatic Polyimides

Aromatic polyimides derived from similar chemical structures exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. They are important in the development of materials with high transparency and colorlessness, making them useful in optical and electronic applications (Tapaswi et al., 2015).

Versatile Oxidizing Agents

Compounds like Bis (p-methoxyphenyl) selenoxide, related to the query compound, serve as versatile oxidizing agents in organic chemistry. They facilitate mild oxidations of various functional groups and can be employed in novel solvent-dependent reactions (Otsubo & Ogura, 1986).

Soluble Thermally Stable Polymers

New diamine monomers containing flexible sulfone, sulfide, and amide units derived from related structures are used to create soluble and thermally stable polymers. These polymers have applications in areas requiring materials with high thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).

Inhibitors of Carbonic Anhydrases

Some aromatic sulfonamide inhibitors, similar to the query compound, show efficacy in inhibiting carbonic anhydrase isoenzymes, which has implications in medical research and drug development (Supuran et al., 2013).

Corrosion Inhibition

Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, related to the query compound, act as corrosion inhibitors, particularly in metal protection in acidic environments. Their efficiency and mechanism of action are of significant interest in materials science (Bouklah et al., 2006).

Propriétés

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O7S2/c1-32-13-11-25(12-14-33-2)35(30,31)19-9-5-17(6-10-19)21(27)24-22-23-20(15-34-22)16-3-7-18(8-4-16)26(28)29/h3-10,15H,11-14H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXTOSBVINYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)